![molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1](/img/structure/B2620159.png)
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFEA is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In
Mécanisme D'action
TFEA acts as a competitive inhibitor of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This results in a decrease in serotonin levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
TFEA has been shown to have a variety of effects on the brain and behavior. In animal models, TFEA has been shown to decrease serotonin levels in the brain, resulting in decreased anxiety-like behavior and increased aggression. TFEA has also been shown to increase dopamine levels in the brain, which may contribute to its anti-depressant and anti-anxiety effects. TFEA has also been shown to have anti-tumor activity in vitro, although the mechanism of action for this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
TFEA is a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. Its potency and selectivity for N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide make it a valuable tool for studying the effects of serotonin depletion in the brain. However, TFEA has some limitations as well. Its effects on other neurotransmitter systems, such as dopamine, may complicate the interpretation of results. Additionally, TFEA has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on TFEA. One area of interest is the development of more potent and selective N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide inhibitors for use in research and potential therapeutic applications. Another area of interest is the investigation of the anti-tumor activity of TFEA and its potential use in cancer therapy. Finally, the effects of TFEA on other neurotransmitter systems, such as dopamine and norepinephrine, warrant further investigation to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TFEA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-(Trifluoromethyl)aniline with ethyl bromoacetate to form 2-(Trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and 3-bromo-1-propyne to form TFEA. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
TFEA has been extensively studied for its potential applications in the field of neuroscience. N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition by TFEA results in a decrease in serotonin levels in the brain. This makes TFEA a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. TFEA has also been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEWLPKAQJHHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

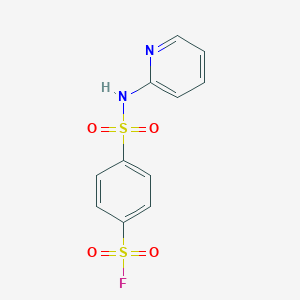
![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)
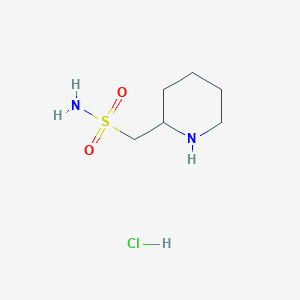
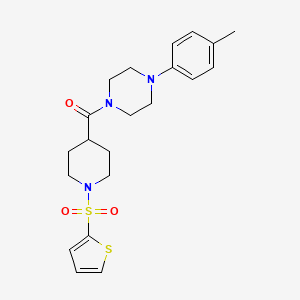
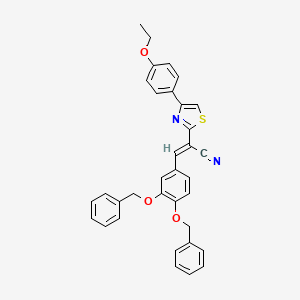
![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
![2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide](/img/structure/B2620089.png)
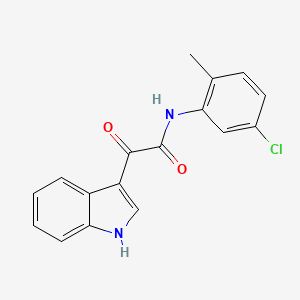
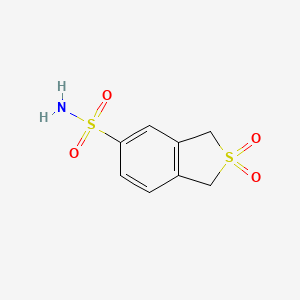
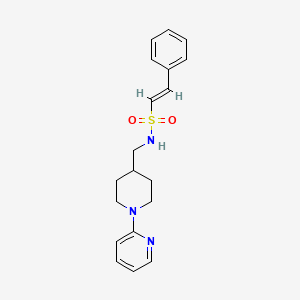
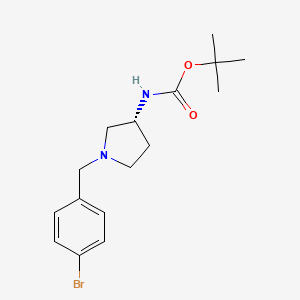
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)